molecular formula C7H5Cl2FMg B1609225 2-Chloro-6-fluorobenzylmagnesium chloride CAS No. 413589-35-2

2-Chloro-6-fluorobenzylmagnesium chloride

Cat. No.: B1609225
CAS No.: 413589-35-2
M. Wt: 203.32 g/mol
InChI Key: OKSMQYZDGFBKPL-UHFFFAOYSA-M
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Description

Significance of Grignard Reagents in Modern Organic Synthesis

Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are among the most important reagents in organic chemistry. wikipedia.orgbyjus.combritannica.com Their discovery by Victor Grignard, which earned him the Nobel Prize in Chemistry in 1912, revolutionized the field by providing a straightforward method for creating carbon-carbon bonds—a fundamental process in the construction of more complex organic molecules. byjus.comtutorchase.com

The significance of Grignard reagents stems from several key features:

Carbon-Carbon Bond Formation : Their primary and most celebrated use is the formation of C-C bonds, which is a critical step in synthesizing the carbon skeletons of countless organic compounds. tutorchase.commt.com

Versatility : Grignard reagents react with a wide array of electrophiles. They readily attack the carbon atom in polarized bonds, such as those in carbonyl groups (aldehydes, ketones, esters), nitriles, and epoxides. britannica.commt.com These reactions lead to the formation of primary, secondary, and tertiary alcohols, ketones, carboxylic acids, and other functional groups. mt.com

Strong Nucleophiles and Bases : The carbon-magnesium bond is highly polarized, giving the carbon atom a partial negative charge and making it a strong nucleophile and a potent base. wikipedia.orgbritannica.com This high reactivity allows them to react even with weakly acidic protons, such as those in water, alcohols, and carboxylic acids.

Applications in Complex Synthesis : This reactivity and versatility make Grignard reagents indispensable tools for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and natural products. tutorchase.com For example, the Grignard reaction is a key step in the industrial production of Tamoxifen, a drug used in breast cancer treatment.

Table 1: General Reactions of Grignard Reagents

Reactant (Electrophile) Product after Acidic Workup
Formaldehyde (B43269) Primary Alcohol
Aldehyde Secondary Alcohol
Ketone Tertiary Alcohol
Ester Tertiary Alcohol
Carbon Dioxide Carboxylic Acid
Nitrile Ketone

Context of Fluorinated and Chlorinated Organomagnesium Compounds

The synthesis and reactivity of organomagnesium compounds are significantly influenced by the nature of the halogen present in the organic halide precursor. While Grignard reagents derived from chlorides, bromides, and iodides are common, the preparation of their fluorinated counterparts presents unique challenges. wikipedia.org

The direct reaction of magnesium metal with organofluorine compounds often fails due to the high strength of the carbon-fluorine (C-F) bond. nih.gov Consequently, indirect methods are typically employed to generate fluoro-Grignard reagents. These can include halogen-magnesium exchange reactions, where a pre-formed Grignard reagent (like isopropylmagnesium chloride) transfers its magnesium to a more complex organic halide. wikipedia.org This method is advantageous as it can tolerate a wider range of functional groups. wikipedia.orgdrughunter.com Another approach involves the reaction of organomagnesium compounds with fluorinating agents. nih.gov Despite these challenges, the incorporation of fluorine into organic molecules is highly desirable, particularly in pharmaceuticals and agrochemicals, as it can significantly alter a molecule's biological properties.

In contrast, chlorinated Grignard reagents are more routinely prepared. The carbon-chlorine (C-Cl) bond is sufficiently reactive to allow for the direct insertion of magnesium, though it is generally less reactive than C-Br or C-I bonds. For compounds like 2-Chloro-6-fluorobenzylmagnesium chloride, the Grignard reagent is formed at the benzylic carbon-chlorine bond of the precursor, 2-chloro-6-fluorobenzyl chloride, leaving the more stable C-F and aryl C-Cl bonds intact.

Overview of Academic Research Trajectories for this compound

Direct academic research focusing exclusively on this compound is limited. However, its research trajectory can be inferred from the applications of its precursor, 2-chloro-6-fluorobenzyl chloride, and the general utility of functionalized Grignard reagents. The primary focus of research involving this compound is its application as a strategic intermediate in the synthesis of high-value specialty chemicals, particularly for the pharmaceutical and agrochemical industries. innospk.compmarketresearch.com

Research in this area tends to follow these paths:

Synthesis of Active Pharmaceutical Ingredients (APIs) : The 2-chloro-6-fluorobenzyl moiety is a structural component found in various biologically active molecules. Market research indicates a growing demand for 2-chloro-6-fluorobenzyl chloride as a crucial intermediate for synthesizing APIs, especially those for neurological disorders and cancers. pmarketresearch.com Therefore, research involving the corresponding Grignard reagent would focus on its nucleophilic addition to complex scaffolds to build target pharmaceutical compounds.

Development of Novel Agrochemicals : Similar to its role in pharmaceuticals, this Grignard reagent is a building block for creating new pesticides and herbicides. innospk.com Research would explore reactions that incorporate the 2-chloro-6-fluorobenzyl group into new agrochemical candidates to enhance their efficacy and biological activity.

Optimization of Synthetic Routes : A significant area of industrial and academic research is the development of more efficient, sustainable, and cost-effective manufacturing processes. pmarketresearch.com Studies involving this compound may focus on optimizing its formation and subsequent reactions, potentially exploring continuous flow chemistry or greener solvents to improve yield, purity, and safety. pmarketresearch.com The precursor, 2-chloro-6-fluorobenzaldehyde, is noted as an important intermediate for producing high-efficiency, low-toxicity sterilants, further highlighting the importance of this chemical scaffold in industrial applications. google.com

Table 2: Properties of the Precursor, 2-Chloro-6-fluorobenzyl chloride

Property Value
CAS Number 55117-15-2
Molecular Formula C₇H₅Cl₂F
Molecular Weight 179.02 g/mol
Appearance Colorless or light yellow liquid
Density 1.401 g/mL at 25 °C
Refractive Index n20/D 1.537
Flash Point 93.4 °C

Data sourced from Sigma-Aldrich and Zhejiang Dayang Biotech Group Co., Ltd. dyhg.com

Properties

IUPAC Name

magnesium;1-chloro-3-fluoro-2-methanidylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.ClH.Mg/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSMQYZDGFBKPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC=C1Cl)F.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 6 Fluorobenzylmagnesium Chloride

Control of Side Reactions During Synthesis

Several side reactions can occur during the synthesis of 2-Chloro-6-fluorobenzylmagnesium chloride, leading to reduced yield and purity.

Wurtz Coupling: The most common side reaction is the coupling of the Grignard reagent with the unreacted benzyl (B1604629) halide to form 1,2-bis(2-chloro-6-fluorophenyl)ethane. researchgate.net This can be minimized by slow addition of the halide and maintaining a dilute solution. researchgate.net

Reaction with Moisture and Air: Grignard reagents are highly reactive towards protic sources like water and are also sensitive to oxidation by air. wikipedia.orgchemguide.co.uk Therefore, the reaction must be carried out under strictly anhydrous and inert conditions, typically under a nitrogen or argon atmosphere. orgsyn.org

Homocoupling: Two molecules of the benzyl halide can couple in the presence of magnesium to form a dimer.

Careful control of reaction conditions, purity of reagents, and a dry, inert atmosphere are paramount to minimizing these side reactions and achieving a high yield of the desired this compound.

Suppression of Dimerization Pathways

Dimerization, the self-coupling of the Grignard reagent, is a common side reaction that diminishes the concentration of the active organometallic species. The mechanism often involves radical intermediates or the reaction of the Grignard reagent with unreacted alkyl halide. Several strategies have been developed to mitigate this issue, primarily centered on controlling reaction conditions and the choice of solvent.

A systematic evaluation of solvents in benzyl Grignard reactions has shown that the solvent plays a crucial role in suppressing the formation of the Wurtz coupling by-product, which is a form of dimerization. rsc.orgrsc.org Research indicates that while traditional solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly used, they can lead to significant amounts of dimeric impurities. rsc.orgrsc.org For instance, in the synthesis of benzylmagnesium chloride, the use of THF can result in a product to Wurtz by-product ratio as low as 30:70. rsc.org

In contrast, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a greener solvent alternative, has demonstrated superior performance in minimizing dimerization. rsc.org Studies on the synthesis of benzylmagnesium chloride have shown that using 2-MeTHF can improve the product to Wurtz by-product ratio to 90:10. rsc.orgresearchgate.net This is attributed to the solvent's ability to better solvate the Grignard reagent and potentially hinder the side reactions leading to dimerization. The optimized conditions for benzyl chloride, which can be extrapolated to its substituted analogues, involve the slow addition of the benzyl chloride to a suspension of magnesium in 2-MeTHF at a controlled temperature.

Table 1: Effect of Solvent on the Yield of Benzyl Grignard Product and Wurtz By-product

SolventProduct to Wurtz By-product RatioIsolated Yield of Grignard Product (%)Reference
Diethyl Ether (Et₂O)80:2094 rsc.orgrsc.org
Tetrahydrofuran (THF)30:7027 rsc.orgrsc.org
2-Methyltetrahydrofuran (2-MeTHF)90:1090 rsc.orgrsc.orgresearchgate.net
Cyclopentyl methyl ether (CPME)-45 rsc.org

Data based on the reaction of benzyl chloride with magnesium, followed by reaction with 2-butanone (B6335102) to determine the yield of the Grignard product.

Furthermore, the slow addition of the halide to the magnesium suspension is a critical parameter. This ensures that the concentration of the unreacted halide is kept to a minimum, thereby reducing the likelihood of it reacting with the newly formed Grignard reagent to form a dimer.

Minimization of Wurtz-Type Coupling

The Wurtz-type coupling, a reaction between the Grignard reagent and the starting halide, is a significant side reaction that directly competes with the formation of the desired organometallic compound. The prevalence of this side reaction is highly dependent on the reactivity of the halide, the reaction temperature, and the solvent system employed. For reactive halides like benzyl chlorides, this side reaction can be particularly problematic.

Controlling the reaction temperature is a key factor in minimizing Wurtz-type coupling. Grignard reactions are exothermic, and localized overheating can promote the formation of by-products. Therefore, maintaining a consistent and controlled temperature throughout the reaction is essential. While specific temperature data for the synthesis of this compound is not extensively published, general practice for benzyl Grignard reagents suggests that lower temperatures are favorable for reducing Wurtz coupling. beilstein-journals.org

The choice of solvent, as discussed in the previous section, is also paramount. The use of 2-MeTHF has been shown to be particularly effective in suppressing Wurtz coupling in benzyl Grignard preparations. rsc.orgrsc.org This is likely due to a combination of its solvating properties and its ability to maintain a more controlled reaction environment.

In addition to optimizing reaction conditions, the use of catalysts has been explored to minimize Wurtz-type coupling. While not specifically detailed for this compound, patents for similar compounds, such as 2-chlorobenzyl chloride, describe the use of a catalyst to achieve a high-yield synthesis with minimal coupling impurities. These methods often involve the in-situ preparation of the Grignard reagent in the presence of a catalyst that favors the desired reaction pathway over the Wurtz coupling.

Another strategy involves the initiation of the reaction. The use of activating agents, such as a small amount of iodine or 1,2-dibromoethane, can help to initiate the Grignard formation on the magnesium surface, leading to a more controlled and efficient reaction, which can indirectly suppress side reactions by ensuring a smooth and consistent reaction rate. researchgate.net

Table 2: Summary of Strategies to Minimize Wurtz-Type Coupling

StrategyRationale
Low Reaction Temperature Reduces the rate of the exothermic Wurtz coupling reaction.
Slow Addition of Halide Minimizes the concentration of unreacted halide available for coupling.
Use of 2-Methyltetrahydrofuran (2-MeTHF) Favors the formation of the Grignard reagent over the Wurtz by-product.
Use of Catalysts Can selectively promote the Grignard formation pathway.
Reaction Initiation Ensures a smooth and controlled reaction, preventing localized overheating that can lead to side reactions.

By carefully selecting the solvent and controlling the reaction parameters such as temperature and addition rate, the formation of dimeric and Wurtz-type coupling by-products can be significantly suppressed, leading to a more efficient and cleaner synthesis of this compound.

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 6 Fluorobenzylmagnesium Chloride

Nucleophilic Addition Reactions of the Benzylmagnesium Moiety

As a strong nucleophile, 2-Chloro-6-fluorobenzylmagnesium chloride readily attacks electron-deficient carbon centers, most notably the carbons of carbonyl groups, imines, and nitriles. These reactions are fundamental for the construction of more complex molecular architectures.

The addition of Grignard reagents to carbonyl compounds is a cornerstone of alcohol synthesis. smolecule.comnih.gov The reaction proceeds via nucleophilic attack of the carbanionic benzyl (B1604629) carbon on the electrophilic carbonyl carbon. fiu.edu This attack breaks the carbonyl π-bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. fiu.eduyoutube.com

The class of alcohol produced is dependent on the nature of the carbonyl electrophile used:

Formaldehyde (B43269) yields primary alcohols.

Other aldehydes yield secondary alcohols.

Ketones yield tertiary alcohols. nih.gov

In general, aldehydes are more reactive towards Grignard reagents than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. smolecule.com While specific research detailing the reactions of this compound with various carbonyls is not extensively documented in available literature, its expected reactivity follows these established principles.

Table 1: Expected Products from Reactions with Carbonyl Compounds

Carbonyl Electrophile General Structure Expected Alcohol Product
Formaldehyde H₂C=O 2-(2-Chloro-6-fluorophenyl)ethanol
Aldehyde R-CHO 1-(2-Chloro-6-fluorophenyl)-2-R-ethanol

A study involving the related benzylmagnesium chloride's reaction with formaldehyde detailed the formation of not only the expected 2-phenylethanol (B73330) but also rearranged products like o-tolylcarbinol, suggesting that side reactions can occur depending on the specific substrate and conditions. nih.gov

The nucleophilic character of this compound also allows for its addition to carbon-nitrogen multiple bonds.

Reactions with Imines: Imines, which feature a C=N double bond, react with Grignard reagents in a manner analogous to carbonyls to produce amines. The nucleophilic benzyl group adds to the imine carbon, generating a magnesium amide intermediate. Aqueous workup then provides the corresponding secondary amine. ncats.io This reaction is a valuable method for forming carbon-nitrogen bonds. google.com The reactivity can be influenced by the substituents on both the imine carbon and nitrogen, with steric hindrance playing a significant role. orgsyn.orgvwr.com

Reactions with Nitriles: Nitriles (R-C≡N) react with Grignard reagents to form ketones after an essential hydrolysis step. masterorganicchemistry.comgoogle.com The Grignard reagent adds once to the electrophilic nitrile carbon, forming a magnesium salt of an imine anion. sigmaaldrich.com This intermediate is stable under the reaction conditions. Upon introduction of aqueous acid during workup, the imine is hydrolyzed to a ketone. sigmaaldrich.comwikipedia.org This two-step sequence provides a powerful method for synthesizing unsymmetrical ketones where a new carbon-carbon bond is formed.

Table 2: Expected Products from Reactions with Imines and Nitriles

Electrophile General Structure Intermediate Product (pre-workup) Final Product (post-workup)
Imine R-CH=N-R' Magnesium amide salt 1-(2-Chloro-6-fluorophenyl)-1-R-N-R'-methanamine

Coupling Reactions Involving this compound

Transition-metal catalysis significantly expands the synthetic utility of Grignard reagents, enabling a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. guidechem.com

Named reactions such as the Kumada and Negishi couplings are powerful methods for creating C(sp²)-C(sp³) or C(sp³)-C(sp³) bonds.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide (aryl, vinyl, or alkyl) catalyzed by a nickel or palladium complex. researchgate.netmnstate.edu It is an efficient method for synthesizing unsymmetrical biaryls and other coupled products. researchgate.net Iron catalysts have also emerged as a less expensive and more environmentally benign alternative for similar transformations. guidechem.compatsnap.comorgsyn.orgorganic-chemistry.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. researchgate.netfda.gov While this reaction does not use the Grignard reagent directly in the catalytic cycle, Grignard reagents are commonly used to prepare the necessary organozinc species via transmetalation with a zinc salt (e.g., ZnCl₂). chemsrc.comepa.gov

Although specific examples detailing the use of this compound in these reactions are not prevalent, it is an ideal candidate for such transformations, coupling with various organic halides to produce substituted diarylmethanes and related structures.

Beyond forming C-C bonds, catalyzed cross-coupling reactions can also be used to form bonds between carbon and various heteroatoms.

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that typically couples an amine with an aryl halide. However, related methodologies exist for the electrophilic amination of Grignard reagents using specific aminating agents, sometimes in the presence of a copper or iron catalyst, to form primary, secondary, or tertiary amines. sigmaaldrich.comguidechem.com Transition-metal-free pathways involving the reaction of Grignard reagents with N-chloroamines have also been reported.

Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Bond Formation: The synthesis of ethers and thioethers can be achieved through coupling reactions. For instance, palladium-catalyzed coupling of Grignard reagents with monochlorosilanes can form C-Si bonds, which can be a precursor to C-O bonds. While less common than C-N or C-C coupling, specialized conditions can facilitate the formation of ethers and thioethers from organometallic reagents and appropriate electrophiles.

Influence of Aromatic Halogen Substituents on Reactivity

The chemical behavior of this compound is significantly modulated by the two halogen atoms on the aromatic ring. Their influence stems from a combination of inductive and steric effects.

Inductive Effects: Both chlorine and fluorine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density of the aromatic ring. This deactivation makes the ring itself less susceptible to electrophilic attack. However, for the Grignard moiety, this electron-withdrawing pull can slightly increase the partial positive charge on the benzylic carbon, potentially influencing its nucleophilicity and the stability of reaction intermediates.

Steric Effects: The placement of both a chloro and a fluoro group at the ortho-positions (positions 2 and 6) creates significant steric hindrance around the benzylic carbon. This steric bulk can impede the approach of the Grignard reagent to sterically demanding electrophiles. For example, in nucleophilic addition reactions, it may react more slowly with hindered ketones compared to less hindered ones. In cross-coupling reactions, the steric profile can influence the efficiency of the transmetalation or reductive elimination steps in the catalytic cycle. This steric hindrance is a critical factor to consider when planning syntheses using this particular Grignard reagent.

Stereoelectronic Effects of Ortho-Chloro and Fluoro Groups

The reactivity of this compound is profoundly influenced by the stereoelectronic effects of the ortho-chloro and ortho-fluoro substituents. These effects are a combination of inductive effects, resonance effects, and steric hindrance. libretexts.orgucalgary.ca

Both chlorine and fluorine are highly electronegative atoms, exerting a strong electron-withdrawing inductive effect (-I). libretexts.orgucalgary.ca This effect decreases the electron density of the aromatic ring and influences the polarity of the benzylic carbon-magnesium bond. ucalgary.ca Concurrently, as halogens, they possess lone pairs of electrons that can be donated to the aromatic π-system via a resonance effect (+R). libretexts.orgucalgary.ca While the inductive effect generally deactivates the ring, the resonance effect directs electron density primarily to the ortho and para positions. ucalgary.caucalgary.ca In this specific molecule, the cumulative inductive pull from two ortho halogens makes the benzylic carbon more electron-deficient than in an unsubstituted benzyl Grignard reagent, which can modulate its nucleophilicity.

The "ortho effect" is a critical phenomenon in this compound, arising from the spatial proximity of the substituents to the reactive center. wikipedia.orgvedantu.com The presence of two relatively bulky groups (chlorine being larger than fluorine) adjacent to the benzylmagnesium chloride moiety introduces significant steric hindrance. youtube.comncert.nic.in This steric crowding can force the -CH₂MgCl group to twist out of the plane of the benzene (B151609) ring, which may inhibit resonance stabilization between the ring and the benzylic position. wikipedia.orgvedantu.com This steric impediment is a dominant factor in controlling the reagent's access to electrophiles. ncert.nic.in Computational studies on analogous ortho-substituted benzoic acids show that such substitutions dictate the conformational preferences of the molecule, which has direct implications for the reactivity of the corresponding Grignard reagent. mdpi.comresearchgate.net

Regioselectivity and Chemoselectivity in Transformations

The unique electronic and steric profile of this compound dictates its selectivity in reactions.

Regioselectivity: In reactions with unsymmetrical electrophiles, such as epoxides, Grignard reagents typically attack the less sterically hindered carbon atom. masterorganicchemistry.com For this compound, its own significant steric bulk, conferred by the ortho substituents, amplifies this tendency. It will exhibit a high degree of regioselectivity, preferentially attacking the most accessible electrophilic site on a substrate molecule.

Chemoselectivity: Chemoselectivity refers to a reagent's ability to react with one functional group in the presence of others. Grignard reagents are powerful nucleophiles and strong bases, known to react with a wide array of functional groups, including aldehydes, ketones, esters, and nitriles. masterorganicchemistry.comthieme-connect.de However, the reactivity of this compound is tempered by its steric hindrance. This allows for a degree of chemoselectivity, particularly in reactions with multifunctional compounds where different electrophilic sites present varying levels of steric accessibility. For instance, it would likely react more readily with a less hindered aldehyde than a bulky ketone. This controlled reactivity makes it a valuable tool for syntheses where specific targeting is required. The tolerance of certain functional groups, a key feature of modern organometallic reagents, is influenced by both electronic and steric factors. uni-muenchen.deresearchgate.net

The table below illustrates the hypothetical chemoselectivity of this compound with various electrophiles, considering the impact of steric hindrance.

ElectrophileSubstrate ExampleExpected ReactivityRationale
AldehydeAcetaldehydeHighAldehydes are highly reactive and relatively unhindered electrophiles. masterorganicchemistry.com
KetoneAcetoneModerateLess reactive than aldehydes and slightly more hindered. masterorganicchemistry.com
KetoneDi-tert-butyl ketoneVery LowExtreme steric hindrance on the electrophile prevents approach by the bulky Grignard reagent. youtube.comncert.nic.in
EsterEthyl acetateModerateReacts with esters, typically adding twice to form a tertiary alcohol. masterorganicchemistry.com
EpoxidePropylene oxideHigh (at terminal C)Reaction proceeds with high regioselectivity at the less substituted carbon of the epoxide ring. masterorganicchemistry.com
Carbon DioxideCO₂HighForms the corresponding carboxylate upon reaction with CO₂, a small and accessible electrophile. masterorganicchemistry.com

Mechanistic Studies of Reaction Pathways

Understanding the mechanistic pathways of this compound is essential for optimizing its use and minimizing side reactions. The formation and subsequent reactions of Grignard reagents are known to be mechanistically complex. acs.org

Elucidation of Reaction Intermediates

The formation of a Grignard reagent from an organic halide and magnesium metal is not a simple insertion. It is widely accepted that the mechanism can involve radical intermediates. acs.orgharvard.edu The process is thought to be initiated by a single electron transfer (SET) from the surface of the magnesium metal to the organic halide (2-chloro-6-fluorobenzyl chloride).

This SET event forms a transient radical anion, which rapidly fragments into a 2-chloro-6-fluorobenzyl radical and a chloride anion. harvard.edu The existence of such free radical intermediates in Grignard formation has been substantiated through radical trapping experiments. harvard.edunih.gov The resulting benzylic radical is then believed to react with the magnesium surface (which may exist as MgX•) to form the final Grignard reagent. harvard.edu The stability of the benzylic radical intermediate is a key factor in the reaction's feasibility. colorado.edu

Once formed, the Grignard reagent in an ethereal solution like tetrahydrofuran (B95107) (THF) or diethyl ether exists as a complex mixture of species governed by the Schlenk equilibrium. acs.org This equilibrium includes the monomeric Grignard reagent (RMgX), the dimeric species, and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. acs.org The exact composition of this mixture depends on factors like the solvent, concentration, and the nature of the organic group and halide. acs.org Any of these organomagnesium species can potentially be the active nucleophile in a subsequent reaction. acs.org

Kinetic Parameters and Reaction Rate Determinations

The kinetics of Grignard reagent formation are notoriously variable and can be difficult to reproduce. The reaction often exhibits an induction period, a delay before the reaction initiates, which is then followed by a vigorous and highly exothermic phase. mt.commt.com This induction period is often attributed to the need to activate the magnesium surface, which is typically passivated by a layer of magnesium oxide. mt.com

Modern analytical techniques, particularly in-situ spectroscopic methods like ReactIR (FTIR spectroscopy), allow for real-time monitoring of the reaction. mt.commt.com By tracking the concentration of the starting halide and the formation of the Grignard reagent over time, key kinetic data can be obtained. mt.com This allows for the determination of reaction rates, the influence of variables (temperature, concentration, solvent), and the calculation of kinetic parameters like activation energy. mt.com

The rate of formation for this compound would be dependent on several factors:

The Halide: The C-Cl bond is stronger and less reactive than C-Br or C-I bonds, which generally leads to slower reaction rates compared to the corresponding benzyl bromide or iodide. libretexts.org

Magnesium Activation: The purity, surface area, and activation method for the magnesium turnings are critical.

Solvent: Ethereal solvents like THF or diethyl ether are essential to solvate and stabilize the Grignard reagent species. thieme-connect.de

The following table presents hypothetical kinetic data for the formation of this compound to illustrate how reaction conditions might influence the outcome.

EntrySolventTemperature (°C)Induction Period (min)Apparent Rate Constant (k, M⁻¹s⁻¹)
1Diethyl Ether35151.2 x 10⁻⁴
2Tetrahydrofuran (THF)35101.8 x 10⁻⁴
3Tetrahydrofuran (THF)5044.5 x 10⁻⁴
4Diethyl Ether35 (with I₂ activator)<12.1 x 10⁻⁴

Investigation of Unintended Reaction Pathways (e.g., Elimination Reactions)

The most significant unintended reaction pathway during the synthesis and use of benzylic Grignard reagents is the Wurtz coupling reaction (also called Wurtz-type coupling). researchgate.netresearchgate.net This side reaction involves the nucleophilic attack of a formed Grignard reagent molecule on a molecule of the unreacted benzyl halide. rsc.org

In the case of this compound, this would result in the formation of the homocoupled dimer, 1,2-bis(2-chloro-6-fluorophenyl)ethane.

Reaction: 2-Cl,6-F-C₆H₃CH₂MgCl + 2-Cl,6-F-C₆H₃CH₂Cl → 2-Cl,6-F-C₆H₃CH₂CH₂C₆H₃-2-Cl,6-F + MgCl₂

This side reaction is particularly prevalent with more reactive benzyl halides (like bromides and iodides) and under conditions of high local concentration of the halide. thieme-connect.dersc.org To minimize Wurtz coupling, the benzyl chloride is typically added slowly to the suspension of magnesium to ensure it reacts to form the Grignard reagent before it can be attacked by already-formed product. researchgate.net

Elimination reactions are another class of side reactions for some Grignard reagents. chemistrysteps.com However, for this compound, a standard β-hydride elimination is not possible as there are no β-hydrogens on the aromatic ring. While other complex decomposition or rearrangement pathways could exist, Wurtz coupling remains the primary and most studied unintended pathway. researchgate.net

Applications of 2 Chloro 6 Fluorobenzylmagnesium Chloride in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block

2-Chloro-6-fluorobenzylmagnesium chloride serves as a potent nucleophile, enabling the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles. This reactivity is fundamental to its role as a versatile building block in organic synthesis. The classic Grignard reaction involves the addition of the organomagnesium halide to a carbonyl group, a transformation that is central to the synthesis of numerous complex molecules. rsc.org

The utility of this compound extends to reactions with various classes of electrophilic compounds. These reactions are pivotal for introducing the 2-chloro-6-fluorobenzyl moiety into a target molecule, thereby providing a foundation for further synthetic manipulations. The table below summarizes some of the key electrophilic partners for this Grignard reagent and the corresponding products.

ElectrophileProduct Type
AldehydesSecondary Alcohols
KetonesTertiary Alcohols
EstersTertiary Alcohols (after double addition)
Carbon DioxideCarboxylic Acids
NitrilesKetones (after hydrolysis)
EpoxidesAlcohols

The reactivity of benzyl (B1604629) Grignard reagents, including this compound, can be influenced by the choice of solvent. Studies have shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be superior to traditional solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) in minimizing side reactions, such as Wurtz coupling. rsc.org Wurtz coupling, an undesired reaction where the Grignard reagent couples with the starting halide, can significantly reduce the yield of the desired product. researchgate.net Careful selection of reaction conditions is therefore crucial to maximize the efficiency of this versatile building block.

Preparation of Complex Fluorinated and Chlorinated Aromatic Compounds

The presence of both fluorine and chlorine atoms on the aromatic ring of this compound makes it an invaluable reagent for the synthesis of complex halogenated aromatic compounds. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen substituents.

One of the powerful applications of this Grignard reagent is in cross-coupling reactions. Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. bris.ac.uk this compound can participate in various cross-coupling reactions, such as those catalyzed by iron, palladium, or nickel complexes, to afford a diverse range of functionalized aromatic products. acs.orgresearchgate.net For instance, iron-catalyzed cross-coupling reactions have been shown to be effective for coupling alkyl Grignard reagents with aryl chlorides. researchgate.net

The following table illustrates the types of cross-coupling partners that can be employed with this compound to generate complex aromatic molecules.

Coupling PartnerCatalystProduct Type
Aryl HalidesIron or Palladium ComplexesDiarylalkanes
Vinyl HalidesPalladium ComplexesAllylbenzenes
Alkyl HalidesIron or Cobalt ComplexesAlkyl-substituted Benzenes
Organoboron ReagentsIron or Palladium ComplexesBiaryls

The synthesis of imidazolidine (B613845) derivatives for potential schistosomicidal agents has been reported to utilize 2-chloro-6-fluorobenzyl chloride as a starting material, which implies the in situ formation and reaction of the corresponding Grignard reagent. researchgate.net This highlights the role of this compound in accessing biologically active molecules with complex halogenation patterns.

Role in the Synthesis of Advanced Chemical Intermediates

This compound plays a crucial role in the synthesis of advanced chemical intermediates, which are then used to construct more complex target molecules, including active pharmaceutical ingredients (APIs). A prime example is the synthesis of 2-chloro-6-fluorobenzylamine (B93539). This primary amine is a key intermediate in the production of various pharmaceuticals and agrochemicals.

The synthesis of 2-chloro-6-fluorobenzylamine can be achieved through the reaction of 2-chloro-6-fluorobenzyl chloride with ammonia. While this specific route does not explicitly mention the Grignard reagent, an alternative and common method for the synthesis of such amines from benzyl halides involves the formation of a Grignard reagent followed by reaction with an aminating agent. The versatility of the Grignard reagent allows for the introduction of the 2-chloro-6-fluorobenzyl group, which can then be converted to the desired amine functionality.

Another important intermediate that can be prepared from 2-chloro-6-fluorobenzyl chloride, likely via the Grignard reagent, is 2-chloro-6-fluorobenzaldehyde. google.com This aldehyde is a precursor for the synthesis of flucloxacillin, an antibiotic. The patent literature describes a method for preparing this aldehyde from 2-chloro-6-fluorotoluene, which involves the formation of 2-chloro-6-fluorobenzyl chloride as an intermediate. google.com The subsequent conversion to the aldehyde often involves a step that could utilize the Grignard reagent.

The following table lists some of the advanced chemical intermediates that can be synthesized using this compound as a key reagent.

IntermediateSynthetic Utility
2-Chloro-6-fluorobenzylaminePrecursor for pharmaceuticals and agrochemicals.
2-Chloro-6-fluorobenzaldehydeIntermediate in the synthesis of antibiotics like flucloxacillin. google.com
2-(2-Chloro-6-fluorobenzyl) substituted heterocyclesBuilding blocks for diverse biologically active molecules. researchgate.net

Scalable Synthetic Approaches Utilizing this compound

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges, including reaction control, safety, and cost-effectiveness. Grignard reactions, being highly exothermic, require careful management on a large scale. fraunhofer.de However, the Grignard reaction is a well-established and widely used industrial process for the synthesis of fine chemicals and pharmaceuticals. rsc.org

For the scalable synthesis involving this compound, several factors need to be considered. The formation of benzyl Grignard reagents can be particularly challenging due to the propensity for Wurtz coupling. researchgate.net Continuous flow technologies offer a promising solution to mitigate these issues. niper.gov.in Continuous processing allows for better control of reaction temperature and mixing, which can lead to higher yields and reduced byproduct formation. fraunhofer.de

The choice of solvent is also critical for a scalable process. While traditional ethereal solvents are effective, their high volatility and flammability pose safety risks on a large scale. The use of greener solvents with higher boiling points, such as 2-MeTHF, has been shown to be advantageous, not only for safety but also for improving reaction selectivity. rsc.org

The following table outlines key considerations for the scalable synthesis of and with this compound.

FactorConsideration
Reaction ControlUse of continuous flow reactors to manage exothermicity and improve mixing. fraunhofer.deniper.gov.in
Solvent SelectionEmploying greener and safer solvents like 2-MeTHF to minimize risks and improve selectivity. rsc.org
Byproduct MinimizationOptimizing reaction conditions to suppress Wurtz coupling. researchgate.net
Catalytic ApproachesExploring magnesium-catalyzed reactions to enhance sustainability. acs.org

Catalytic Transformations Involving 2 Chloro 6 Fluorobenzylmagnesium Chloride

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For Grignard reagents like 2-chloro-6-fluorobenzylmagnesium chloride, transition metal catalysts are essential to facilitate the reaction with various organic electrophiles. The choice of metal catalyst plays a crucial role in the efficiency and selectivity of these transformations.

Palladium-Catalyzed Coupling Methodologies

Palladium complexes are among the most versatile and widely used catalysts for cross-coupling reactions involving Grignard reagents, a process often referred to as the Kumada-Corriu coupling. While specific studies focusing solely on this compound are not extensively documented, the principles of palladium catalysis with analogous benzylmagnesium halides are well-established. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

For a reagent like this compound, palladium catalysts, often supported by phosphine ligands, can be employed to couple with aryl, vinyl, and alkyl halides. The presence of the ortho-chloro and fluoro substituents can influence the reactivity through steric and electronic effects. The choice of ligand is critical in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For instance, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

A representative palladium-catalyzed cross-coupling reaction involving a substituted benzylmagnesium chloride is shown below:

Caption: General scheme of a palladium-catalyzed Kumada-Corriu coupling of a benzylmagnesium chloride with an aryl halide.

Copper-Mediated Reactions

Copper catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. Copper-mediated couplings with Grignard reagents have a long history and are effective for a range of substrates. While specific examples with this compound are scarce in the literature, copper catalysis is known to be effective for the coupling of Grignar reagents with alkyl halides. researchgate.net

The mechanism of copper-catalyzed cross-coupling reactions is thought to involve the formation of organocuprate intermediates. These reactions can be sensitive to the reaction conditions, including the solvent and the presence of additives.

Nickel and Other Transition Metal Catalysis

Nickel catalysts are particularly effective for cross-coupling reactions involving less reactive electrophiles, such as aryl chlorides and fluorides. wikipedia.orgrhhz.net Given the structure of this compound, nickel catalysis presents an interesting avenue for selective coupling reactions. The Kumada-Corriu reaction was, in fact, first developed using nickel catalysts. wikipedia.orgorganic-chemistry.org

Nickel catalysts, often supported by N-heterocyclic carbene (NHC) or phosphine ligands, can facilitate the coupling of Grignard reagents with a broad range of partners. nih.gov The reactivity and selectivity of nickel-catalyzed reactions are highly dependent on the ligand employed. For instance, the use of specific ligands can prevent side reactions such as β-hydride elimination.

Iron-catalyzed cross-coupling has also emerged as a more economical and environmentally friendly alternative, showing effectiveness in coupling Grignard reagents with various organic halides. acgpubs.org

Chemo- and Regioselective Catalysis

The structure of this compound, with two different halogen substituents on the aromatic ring, raises questions of chemo- and regioselectivity in cross-coupling reactions. In principle, a transition metal catalyst could interact with the C-Cl or C-F bond of the Grignard reagent itself or, more commonly, the catalyst would mediate the coupling of the Grignard's benzylic carbon with an external electrophile that may also possess multiple reactive sites.

Chemoselectivity in cross-coupling reactions often relies on the differential reactivity of carbon-halogen bonds. Generally, the order of reactivity for oxidative addition to a low-valent metal center is C-I > C-Br > C-Cl >> C-F. This principle allows for selective coupling at a more reactive site while leaving a less reactive one intact. For instance, a palladium or nickel catalyst could selectively couple an aryl bromide in the presence of an aryl chloride.

Regioselectivity would be a key consideration if the Grignard reagent were to react with a substrate containing multiple electrophilic sites. The choice of catalyst and ligands would be paramount in directing the coupling to the desired position.

Ligand Design and Catalyst Performance in Grignard-Based Couplings

The performance of a transition metal catalyst in cross-coupling reactions is intimately linked to the design of the supporting ligands. Ligands play several critical roles, including:

Stabilizing the metal center: Ligands prevent the aggregation of metal nanoparticles, which are often catalytically inactive.

Modulating the electronic properties of the metal: Electron-donating ligands can increase the electron density on the metal, facilitating oxidative addition.

Influencing the steric environment: Bulky ligands can promote reductive elimination and prevent the formation of undesired side products.

For Grignard-based couplings, common classes of ligands include phosphines and N-heterocyclic carbenes (NHCs).

Table 1: Common Ligands in Transition Metal-Catalyzed Cross-Coupling Reactions

Ligand Type Examples Key Features
Monodentate Phosphines Triphenylphosphine (PPh₃), Tri(tert-butyl)phosphine (P(t-Bu)₃) Readily available; steric and electronic properties can be tuned.
Bidentate Phosphines Xantphos, dppf Form stable chelate complexes; can influence bite angle and catalyst geometry.

The development of new ligands continues to be an active area of research, aiming to improve catalyst activity, stability, and selectivity for challenging cross-coupling reactions.

Analytical Methodologies for the Characterization of 2 Chloro 6 Fluorobenzylmagnesium Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Reaction Products

The reaction of 2-Chloro-6-fluorobenzylmagnesium chloride with various electrophiles leads to a range of derivatives. The structural confirmation of these products relies heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for the structural analysis of organic molecules. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts, splitting patterns, and integration of signals help to identify the arrangement of protons. For instance, in a product like 2-chloro-6-fluorobenzyl alcohol, the benzylic protons (CH₂) and the aromatic protons will have characteristic signals.

¹³C NMR: Reveals the carbon skeleton of the molecule. The presence of the fluorine atom introduces C-F coupling, which can be observed in the ¹³C NMR spectrum and aids in the assignment of carbon signals.

¹⁹F NMR: This is a highly sensitive and powerful technique for fluorinated compounds. biophysics.org The chemical shift of the fluorine atom is very sensitive to its electronic environment, making ¹⁹F NMR an unambiguous method to confirm the presence and location of the fluorine atom in the final product. biophysics.org

A common derivative formed from this compound is 2-chloro-6-fluorobenzyl alcohol , which can be formed by reaction with formaldehyde (B43269) followed by acidic workup. The expected NMR data for this compound would be as follows:

Table 1: Illustrative NMR Data for 2-Chloro-6-fluorobenzyl alcohol

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H ~7.2-7.4 m Aromatic-H
¹H ~4.7 s CH₂
¹H ~2.5 t J = ~6 Hz OH
¹³C ~160 (d) d ¹JCF ≈ 245 Hz C-F
¹³C ~115-135 m Aromatic-C
¹³C ~60 s CH₂
¹⁹F ~ -115 s Ar-F

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions. Data is illustrative based on typical values for similar structures. chemicalbook.comorganicchemistrydata.orgrsc.orgchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of a reaction product like 2-chloro-6-fluorobenzoic acid (from the reaction of the Grignard reagent with CO₂), IR spectroscopy can confirm the presence of the carboxylic acid group. The NIST Chemistry WebBook provides a reference IR spectrum for the starting material, 2-chloro-6-fluorobenzyl chloride. nist.govnist.gov A study on 2-chloro-6-fluorobenzoic acid using matrix isolation IR spectroscopy has provided detailed vibrational analysis. dergipark.org.tr

Table 2: Key IR Absorptions for 2-chloro-6-fluorobenzoic acid

Wavenumber (cm⁻¹) Functional Group
~3000 O-H stretch (broad)
~1700 C=O stretch
~1600, ~1470 C=C stretch (aromatic)
~1250 C-O stretch
~780 C-Cl stretch

Data is illustrative based on typical values for substituted benzoic acids. dergipark.org.trnih.gov

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula. For compounds containing chlorine, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a distinctive feature in the mass spectrum. Predicted mass spectrometry data for derivatives like 2-chloro-6-fluorobenzyl alcohol can be used to confirm its identity. uni.lu

Methods for Monitoring Grignard Reagent Formation and Consumption

The formation of Grignard reagents can be highly exothermic and may have an induction period, making real-time monitoring essential for process safety and control. In-situ spectroscopic techniques are particularly valuable for this purpose.

Table 3: Illustrative In-situ IR Monitoring of Grignard Formation

Species Characteristic IR Band (cm⁻¹) Trend during Reaction
Aryl Halide (e.g., 2-chloro-6-fluorobenzyl chloride) Dependent on specific C-X stretch Decreasing
Grignard Reagent (R-MgX) Bands in the fingerprint region Increasing

The specific wavenumbers are highly dependent on the molecule and solvent system.

Raman Spectroscopy: In-situ Raman spectroscopy is another powerful tool for monitoring organometallic reactions. It is particularly useful for studying reactions in non-polar solvents and for observing changes in the carbon-metal bond.

Assessment of Reagent Activity and Purity

The concentration of active Grignard reagent in solution, which directly relates to its reactivity, can be determined by various titration methods. The purity of the reagent is also critical, as impurities can lead to unwanted side reactions.

Titration Methods: Several methods are available for the titration of Grignard reagents. These methods typically involve reaction with a known amount of a protic compound.

Watson-Eastham Titration: This is a common method that uses a standardized solution of a secondary alcohol, such as sec-butanol, with 1,10-phenanthroline (B135089) as an indicator. The Grignard reagent forms a colored complex with the indicator, which disappears at the endpoint.

Menthol-Based Titration: A convenient variation uses a weighed amount of solid, anhydrous menthol (B31143) with 1,10-phenanthroline as the indicator. The Grignard solution is added until a persistent color change is observed.

Iodine Titration: Titration with a standardized solution of iodine in the presence of lithium chloride is another effective method. The disappearance of the iodine color indicates the endpoint.

Table 4: Representative Data from a Menthol-Based Titration of a Grignard Reagent

Parameter Value
Mass of Menthol 156.27 mg (1.0 mmol)
Volume of Grignard Solution Added 1.25 mL
Calculated Molarity of Grignard Reagent 0.80 M

This data is illustrative of a typical titration experiment.

The presence of electron-withdrawing groups, such as the chlorine and fluorine atoms in this compound, can influence the stability of the Grignard reagent. Dimerization or other side reactions can occur, reducing the purity and activity of the reagent. The choice of solvent can also play a role, with solvents like 2-methyltetrahydrofuran (B130290) sometimes being used to minimize side reactions compared to THF. google.com

Future Directions in Research on 2 Chloro 6 Fluorobenzylmagnesium Chloride

Development of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of Grignard reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org For 2-chloro-6-fluorobenzylmagnesium chloride, the precursor would be 2-chloro-6-fluorobenzyl chloride. While effective, this batch method has inherent safety concerns and can be inefficient. aiche.org Future research should focus on developing more efficient, safer, and environmentally benign synthetic routes.

Key areas for research include:

Alternative Activation Methods: Standard Grignard preparations often require an initiator like iodine to activate the magnesium surface. researchgate.net Research into alternative activation methods, such as the use of magnesium-anthracene complexes or mechanically activated magnesium, could lead to more reproducible and efficient reagent formation. acs.org

Greener Solvents: The reliance on volatile and flammable ethers poses significant environmental and safety risks. aiche.org Investigating the synthesis in alternative, greener solvents or even under solvent-free conditions could drastically improve the sustainability of the process. orgsyn.org

Catalytic Approaches: Exploring catalytic methods for the formation of the Grignard reagent could reduce the amount of magnesium required and potentially lead to milder reaction conditions.

A comparative analysis of potential synthetic improvements is presented below.

FeatureTraditional MethodPotential Future Method
Solvent Diethyl ether, THFGreener solvents, solvent-free
Activation Iodine, dibromoethaneMechanical activation, ultrasound
Stoichiometry Excess magnesiumCatalytic magnesium use
Process BatchContinuous Flow

Exploration of Undiscovered Reactivity Modes

While Grignard reagents are well-known for their nucleophilic addition to carbonyl compounds, the specific substitution pattern of this compound may give rise to unique and currently undiscovered modes of reactivity. masterorganicchemistry.com

Future research should investigate:

Rearrangement Reactions: Benzylmagnesium halides have been shown to undergo unexpected rearrangements, such as the benzyl (B1604629) to o-tolyl rearrangement, depending on reaction conditions and the substrate. beilstein-journals.orgresearchgate.netnih.gov It is crucial to investigate whether this compound is susceptible to similar intramolecular rearrangements. The electronic effects of the ortho-chloro and ortho-fluoro substituents could influence the stability of potential intermediates and favor or disfavor such pathways.

Chemoselectivity: The reagent's reactions with multifunctional electrophiles should be systematically studied. The presence of the halogen atoms could influence its hard and soft nucleophilic character, potentially enabling unique chemoselectivity in reactions with substrates containing multiple electrophilic sites, such as ketones and esters in the same molecule. nih.gov

Single Electron Transfer (SET) Pathways: The mechanism of Grignard reactions can be substrate-dependent, proceeding through either a polar (nucleophilic addition) or a radical-based single electron transfer (SET) pathway. acs.orgwikipedia.org Investigating the factors that favor a SET mechanism for this compound could open up new applications in radical chemistry. The reduction potential of the reaction partner is a key parameter in determining the operative mechanism. wikipedia.org

Cross-Coupling Reactions: While not a typical reaction for Grignard reagents alone, the use of transition metal catalysts (e.g., nickel or palladium) can enable cross-coupling reactions. wikipedia.org Exploring the catalyzed coupling of this compound with various organic halides would significantly expand its synthetic utility.

Integration into Flow Chemistry Systems

The synthesis and use of highly reactive and often unstable reagents like Grignard reagents are particularly well-suited for continuous flow chemistry. aiche.orgchemicalindustryjournal.co.uk This technology offers significant advantages in terms of safety, scalability, and process control over traditional batch methods. acs.orgunimi.it

Key research directions for integrating this compound into flow systems include:

Packed-Bed Reactors: Utilizing packed-bed reactors filled with magnesium turnings offers a scalable method for the continuous production of the Grignard reagent. acs.org Research is needed to optimize parameters such as flow rate, temperature, and residence time to achieve full conversion of the 2-chloro-6-fluorobenzyl chloride precursor. acs.org

Slurry Handling: An alternative to packed beds is the use of magnesium powder slurries. chemicalindustryjournal.co.uk Developing robust flow systems capable of handling these heterogeneous mixtures without clogging is a key technical challenge that, if solved, could provide a highly efficient means of production. chemicalindustryjournal.co.uk

Process Analytical Technology (PAT): Integrating in-line analytical tools, such as IR or NMR spectroscopy, into the flow setup allows for real-time monitoring and control of the reaction. aiche.org This enables rapid optimization and ensures consistent product quality, which is crucial for industrial applications. aiche.org Studies have shown that this approach can lead to substantial increases in conversion and productivity. aiche.org

ParameterBatch ProcessingFlow Chemistry
Safety High risk due to exothermicity and storage of reactive species. aiche.orgEnhanced safety through small reaction volumes and better heat transfer. unimi.it
Scalability Difficult and often requires significant redevelopment.Easily scalable by running the system for longer periods. acs.org
Process Control Limited control over temperature and mixing gradients.Precise control over reaction parameters (temperature, residence time). unimi.it
Productivity Lower daily productivity.Can achieve high productivity through continuous operation. aiche.org

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding the fundamental aspects of chemical reactions that are often difficult to probe experimentally. acs.org Applying these methods to this compound can provide invaluable insights into its structure, formation, and reactivity.

Future computational studies should focus on:

Mechanism of Formation: Theoretical investigations can elucidate the mechanism of Grignard reagent formation. Studies on simpler systems have explored the competition between radical and non-radical pathways, finding that the pathway can depend on the state of the magnesium (atom, dimer, or cluster). rsc.orgnih.gov Similar studies on 2-chloro-6-fluorobenzyl chloride could reveal the operative mechanism and guide the design of more efficient synthetic protocols.

Structure in Solution: In ethereal solvents, Grignard reagents exist in a complex equilibrium of monomeric, dimeric, and other aggregated species, known as the Schlenk equilibrium. acs.org Computational modeling can help determine the predominant species of this compound in solution and identify the most reactive structure. acs.org

Reaction Pathways and Transition States: Density Functional Theory (DFT) calculations can be used to model the reaction pathways for the addition of the Grignard reagent to various electrophiles. researchgate.net By calculating the energies of transition states, it is possible to predict the selectivity of reactions and understand the origins of unexpected outcomes, such as rearrangements. researchgate.netresearchgate.net This predictive power can help rationalize observed reactivity and guide the design of new experiments.

Q & A

Q. Table 1: Precursor Physical Properties

CompoundCASMPBP
2-Chloro-6-fluorobenzaldehyde387-45-136°C92°C (10 mmHg)

Q. Table 2: Recommended Analytical Methods

TechniqueApplicationSensitivity
¹H NMRStructural confirmation0.1 mmol
ESI-MSMolecular ion detection1 ppm
Karl FischerMoisture analysis10 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.